molecular formula C9H6F3NO5 B6313084 2-Nitro-5-(trifluoromethoxy)phenylacetic acid CAS No. 1214331-74-4

2-Nitro-5-(trifluoromethoxy)phenylacetic acid

Cat. No.: B6313084
CAS No.: 1214331-74-4
M. Wt: 265.14 g/mol
InChI Key: GUAKKIAQFMGQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-5-(trifluoromethoxy)phenylacetic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of a nitro group, a trifluoromethoxy group, and a phenylacetic acid moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the nitration of 5-(trifluoromethoxy)phenylacetic acid, followed by purification and isolation of the desired product. The reaction conditions often involve the use of strong acids, such as sulfuric acid, and nitrating agents, like nitric acid, under controlled temperatures to ensure the selective introduction of the nitro group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration processes, utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to optimize reaction conditions, minimize by-products, and ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethoxy group under specific conditions.

    Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2-Amino-5-(trifluoromethoxy)phenylacetic acid.

    Substitution: Various substituted phenylacetic acids depending on the nucleophile used.

    Oxidation: Oxidized derivatives of phenylacetic acid.

Scientific Research Applications

2-Nitro-5-(trifluoromethoxy)phenylacetic acid has been utilized in diverse scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-Nitro-5-(trifluoromethoxy)phenylacetic acid is primarily influenced by its functional groups. The nitro group can undergo reduction to form reactive intermediates, which may interact with biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and molecular targets. The phenylacetic acid moiety can participate in various biochemical pathways, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethoxy)phenylacetic acid
  • 2-Nitro-3-(trifluoromethoxy)phenylacetic acid
  • 2-Nitro-6-(trifluoromethoxy)phenylacetic acid

Uniqueness

2-Nitro-5-(trifluoromethoxy)phenylacetic acid is unique due to the specific positioning of the nitro and trifluoromethoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity. The trifluoromethoxy group, in particular, imparts distinct electronic and steric effects, differentiating it from other similar compounds.

Properties

IUPAC Name

2-[2-nitro-5-(trifluoromethoxy)phenyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)18-6-1-2-7(13(16)17)5(3-6)4-8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUAKKIAQFMGQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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